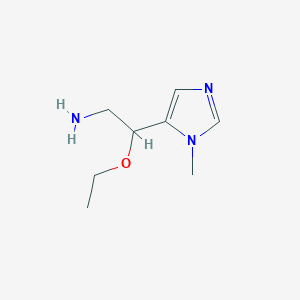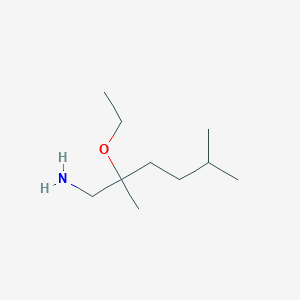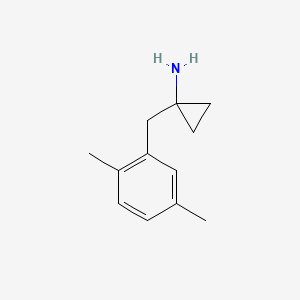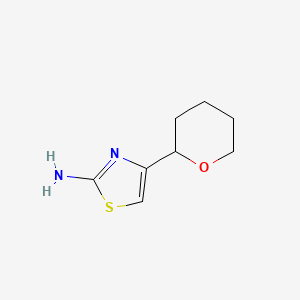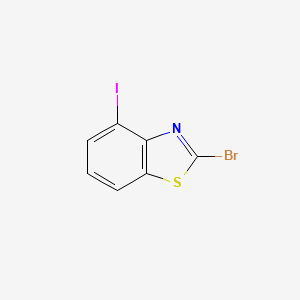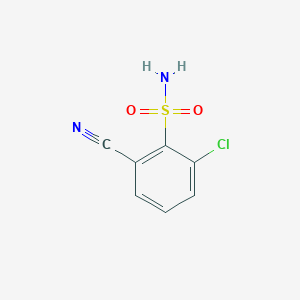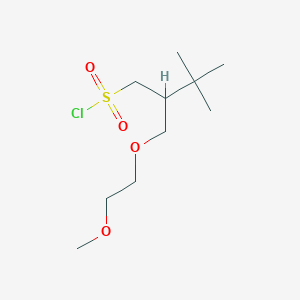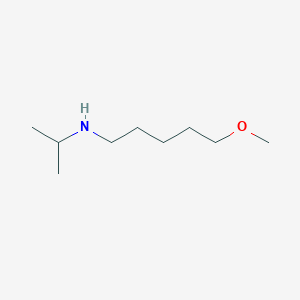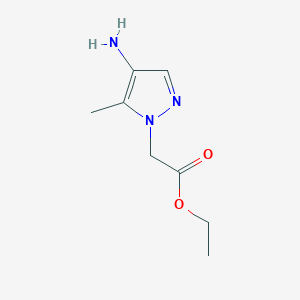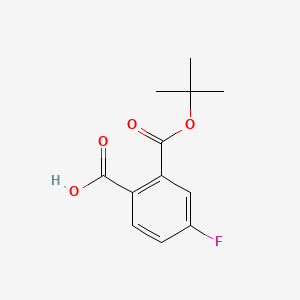
2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the benzene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid typically begins with commercially available 4-fluorobenzoic acid.
Reaction Conditions: The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion to the Boc-protected product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products:
Substitution Reactions: The major products are typically substituted benzoic acids with the nucleophile replacing the fluorine atom.
Deprotection Reactions: The major product is 4-fluorobenzoic acid after the removal of the Boc group.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: The Boc group is widely used in peptide synthesis to protect amine groups during the formation of peptide bonds.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: It is used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amines by forming a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups in the molecule without affecting the protected amine.
Comparación Con Compuestos Similares
2-(tert-Butoxycarbonyl)-benzoic acid: Similar structure but lacks the fluorine atom.
4-Fluorobenzoic acid: Lacks the Boc protecting group.
tert-Butoxycarbonyl-protected amino acids: Used in peptide synthesis and have similar protecting group chemistry.
Uniqueness:
- The presence of both the Boc protecting group and the fluorine atom makes 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid unique. The Boc group provides protection during synthesis, while the fluorine atom can participate in various substitution reactions, offering versatility in synthetic applications .
Propiedades
Fórmula molecular |
C12H13FO4 |
|---|---|
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)9-6-7(13)4-5-8(9)10(14)15/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
LMHXKHZBAJEZBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


